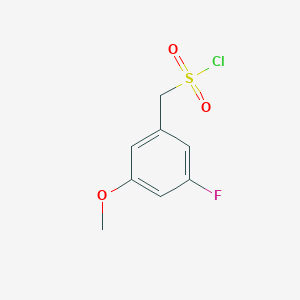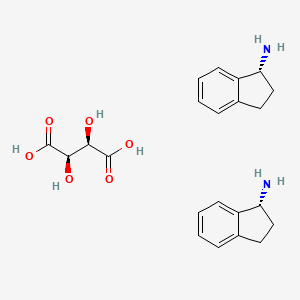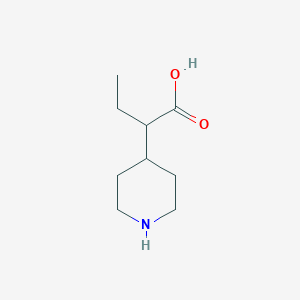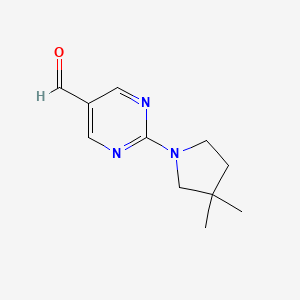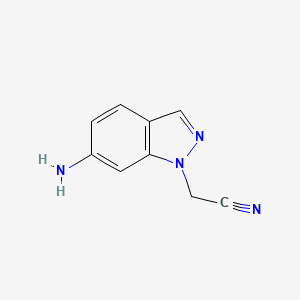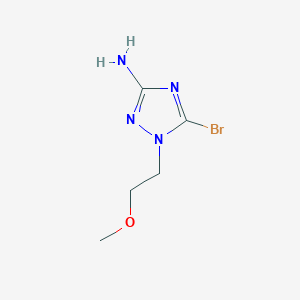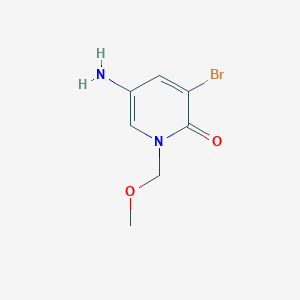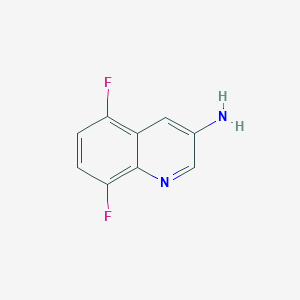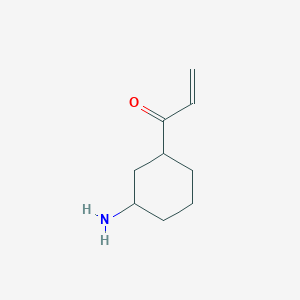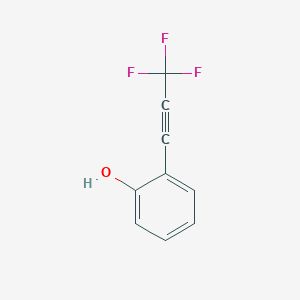
2-(3,3,3-Trifluoro-1-propynyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL is an organic compound with the molecular formula C9H5F3O It is characterized by the presence of a trifluoropropynyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL typically involves the introduction of a trifluoropropynyl group to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a trifluoropropynyl halide reacts with a phenol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoropropynyl group can be reduced to form trifluoropropyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoropropynyl group can produce trifluoropropyl derivatives.
Aplicaciones Científicas De Investigación
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require fluorinated components for enhanced properties.
Mecanismo De Acción
The mechanism by which 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The trifluoropropynyl group can influence the compound’s lipophilicity, hydrogen bonding ability, and metabolic stability, which in turn affects its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(TRIFLUOROMETHYL)PHENOL: Similar in structure but with a trifluoromethyl group instead of a trifluoropropynyl group.
2-(TRIFLUOROETHYL)PHENOL: Contains a trifluoroethyl group, differing in the length and saturation of the carbon chain.
2-(TRIFLUOROBUT-1-YL)PHENOL: Features a longer trifluorobutyl group, affecting its chemical and physical properties.
Uniqueness
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological targets or enhanced material properties .
Propiedades
IUPAC Name |
2-(3,3,3-trifluoroprop-1-ynyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFCXLMTCVMBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
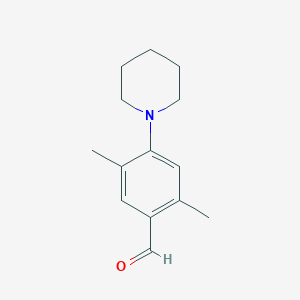


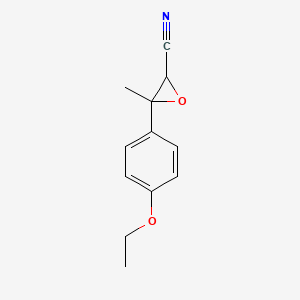
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
